

An In-depth Technical Guide to the Macrolide Structure of Angolamycin

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Compound of Interest		
Compound Name:	Angolamycin	
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This guide provides a detailed examination of the macrolide antibiotic **Angolamycin**, focusing on its core chemical structure, physicochemical properties, and the experimental methodologies employed for its characterization.

Core Macrolide Structure of Angolamycin

Angolamycin is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces eurythermus. Its complex structure features a lactone ring substituted with multiple chiral centers and appended sugar moieties, which are crucial for its biological activity against Grampositive bacteria.

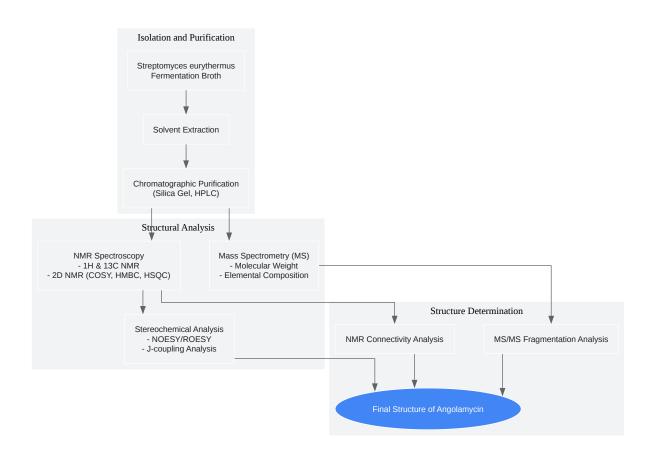
The core of **Angolamycin** is a 16-membered polyketide lactone ring. Attached to this macrocycle are two deoxy sugars, L-mycarose and D-mycinose, linked via glycosidic bonds. The presence and nature of these sugar residues are critical for the antibiotic's ability to bind to the bacterial ribosome, thereby inhibiting protein synthesis.

Chemical Structure:

The systematic name for **Angolamycin** is 2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,12,16-trimethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde.



Diagram: Angolamycin Structural Elucidation Workflow



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Caption: Workflow for the isolation and structural elucidation of **Angolamycin**.

Physicochemical and Pharmacological Properties

Angolamycin presents as a colorless crystalline solid with a molecular formula of $C_{46}H_{77}NO_{17}$ and a molecular weight of 916.10 g/mol .[1] A summary of its key quantitative properties is provided in the table below.

Property	Value	Reference	
Molecular Formula	C46H77NO17	[1]	
Molecular Weight	916.10 g/mol		
CAS Number	1402-83-1	[1]	
Melting Point	131-134 °C		
Boiling Point	959.5 °C at 760 mmHg		
Density	1.250 g/cm ³		
Appearance	Colorless Crystal		

Angolamycin exhibits activity primarily against Gram-positive bacteria and has also been shown to be effective against Mycoplasma pneumoniae. Its mechanism of action, like other macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Protocols for Structural Elucidation

The definitive structure of **Angolamycin** was elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] While the specific experimental data for **Angolamycin** is detailed in a 1992 publication in the Journal of Antibiotics, this section outlines the general experimental protocols for macrolide structure determination based on established methodologies.

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the **Angolamycin** molecule, as well as its relative stereochemistry.



Methodology:

- Sample Preparation: A purified sample of Angolamycin (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.
- 1D NMR Spectroscopy:
 - ¹H NMR spectra are acquired to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all proton nuclei.
 - ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are recorded to determine the chemical shifts of all carbon nuclei and to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation of the macrolide ring.

Data Presentation (Template):

Table: ¹H NMR Data for **Angolamycin** (in CDCl₃) Note: Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz for **Angolamycin** are detailed in J. Antibiot. (Tokyo) 1992, 45(8), 1231-8.



Position	δ (ppm)	Multiplicity	J (Hz)	Assignment

Table: 13 C NMR Data for **Angolamycin** (in CDCl₃) Note: Specific chemical shifts (δ) in ppm for **Angolamycin** are detailed in J. Antibiot. (Tokyo) 1992, 45(8), 1231-8.

Position	δ (ppm)	Assignment

Objective: To determine the accurate molecular weight and elemental composition of **Angolamycin** and to obtain structural information through fragmentation analysis.

Methodology:

- Sample Preparation: A dilute solution of purified Angolamycin is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Ionization: Electrospray ionization (ESI) is a common technique for macrolides, as it is a soft ionization method that minimizes fragmentation of the parent molecule.
- High-Resolution Mass Spectrometry (HRMS): The sample is analyzed using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion ([M+H]+ or [M+Na]+). This allows for the unambiguous determination of the elemental formula.
- Tandem Mass Spectrometry (MS/MS):
 - The molecular ion of **Angolamycin** is isolated in the mass spectrometer.
 - Collision-Induced Dissociation (CID) is applied to fragment the isolated ion.
 - The resulting fragment ions are mass-analyzed to generate an MS/MS spectrum. The fragmentation pattern provides valuable information about the structure, such as the sequence and identity of the sugar moieties and the structure of the aglycone.

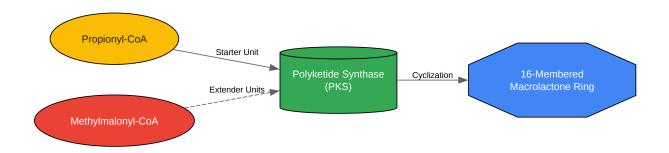


Data Presentation (Template):

Table: Key MS/MS Fragmentation Data for **Angolamycin** Note: Specific m/z values and proposed fragment structures for **Angolamycin** would be determined from experimental data.

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Proposed Fragment Structure
916.5 [M+H]+			

Diagram: Biosynthetic Origin of Macrolide Core



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Caption: Simplified pathway of macrolide biosynthesis.

Stereochemistry

The stereochemistry of macrolides is complex, with numerous stereocenters within the macrolactone ring and the sugar moieties. The specific stereochemical configuration of **Angolamycin** has been determined through detailed NMR analysis, particularly using NOESY/ROESY experiments to establish through-space proton-proton correlations, and by analyzing the coupling constants between adjacent protons. While detailed stereochemical assignments for each chiral center of **Angolamycin** are not readily available in public



databases, the general principles of macrolide stereochemistry suggest a highly defined threedimensional structure that is essential for its interaction with the bacterial ribosome.

Conclusion

The macrolide structure of **Angolamycin** has been rigorously established through a combination of advanced spectroscopic techniques. Its 16-membered lactone core, adorned with specific sugar residues and a defined stereochemistry, is the key to its antibacterial activity. This technical guide provides a foundational understanding of **Angolamycin**'s structure and the experimental approaches used for its elucidation, serving as a valuable resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. Further research into the synthesis of **Angolamycin** analogues and a deeper understanding of its interaction with the ribosome at a molecular level will continue to be important areas of investigation.

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References

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